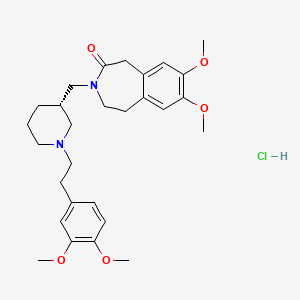

![molecular formula C6H4N2O2S2 B1662990 Methyl thieno[3,2-d]thiadiazole-6-carboxylate CAS No. 152467-47-5](/img/structure/B1662990.png)

Methyl thieno[3,2-d]thiadiazole-6-carboxylate

Vue d'ensemble

Description

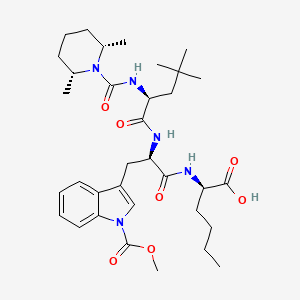

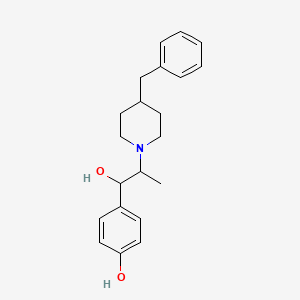

“Methyl thieno[3,2-d]thiadiazole-6-carboxylate” is a chemical compound with the molecular formula C6H4N2O2S2 . It is also known by other names such as 2,3-dihydrothieno-Thiadiazole Carboxylate and CHEMBL1908217 .

Synthesis Analysis

The synthesis of “Methyl thieno[3,2-d]thiadiazole-6-carboxylate” involves a series of chemical reactions. For instance, the compound can be synthesized starting from thiophenes or thiazoles . A simple synthetic route for carboxylate derivatives of thiadiazoles includes two steps: first, the hydrolysis of thiadiazole to a 6-carboxylic acid derivative of thiadiazole, followed by esterification with various substituted alcohols .Molecular Structure Analysis

The molecular structure of “Methyl thieno[3,2-d]thiadiazole-6-carboxylate” is characterized by several computed descriptors. The InChI string is “InChI=1S/C6H4N2O2S2/c1-10-5(9)3-2-11-6-4(3)7-8-12-6/h2H,1H3” and the Canonical SMILES string is "COC(=O)C1=CSC2=C1N=NS2" . The compound has a molecular weight of 200.2 g/mol .Chemical Reactions Analysis

The chemical reactions involving “Methyl thieno[3,2-d]thiadiazole-6-carboxylate” are complex and can involve various steps. For example, an unexpected side-reaction was observed when DMF was used as a solvent, leading to the introduction of a dimethylamino group .Physical And Chemical Properties Analysis

“Methyl thieno[3,2-d]thiadiazole-6-carboxylate” has several computed properties. It has a molecular weight of 200.2 g/mol, an XLogP3-AA of 1.7, and a topological polar surface area of 109 Ų . It has no hydrogen bond donors, six hydrogen bond acceptors, and two rotatable bonds .Applications De Recherche Scientifique

Plant Activators and Disease Resistance

Methyl thieno[3,2-d]thiadiazole-6-carboxylate and its derivatives are significant in the field of agriculture, particularly as plant activators. Studies have shown that these compounds are effective against various plant diseases. For instance, novel plant activators based on thieno[2,3-d]-1,2,3-thiadiazole-6-carboxylate were found to have good efficacy against seven plant diseases, outperforming some commercial plant activators (Qingshan et al., 2013). Additionally, these compounds belong to a new group of plant protecting agents, acting as highly potent inducers of systemic acquired resistance (SAR) (Stanetty et al., 1999).

Synthesis and Chemical Modification

The synthesis and modification of methyl thieno[3,2-d]thiadiazole-6-carboxylate derivatives are of significant interest in scientific research. A synthetic approach to these compounds as inducers of SAR has been reported, focusing on the construction of appropriately substituted thiophene precursors (Stanetty & Mihovilovic, 1999). Moreover, modifications of these compounds, such as the introduction of various substituents, have been explored to enhance their biological activity and potential applications (Stanetty et al., 1999).

Antimicrobial and Antitumoral Applications

The derivatives of methyl thieno[3,2-d]thiadiazole-6-carboxylate have shown promising results in antimicrobial and antitumoral studies. For instance, certain heterocyclic compounds based on thieno[3,2-c]pyrazole derivatives demonstrated moderate to high antimicrobial activity against various microorganisms (Aly, 2016). Additionally, 6-[(hetero)arylamino]thieno[3,2-b]pyridines exhibited antitumoral activity against human tumor cell lines, suggesting their potential in cancer treatment (Queiroz et al., 2010).

Photophysical Properties

Research has also delved into the photophysical properties of methyl thieno[3,2-d]thiadiazole-6-carboxylate derivatives, particularly in relation to their potential as antitumor compounds. The fluorescence properties of these compounds in solution and when encapsulated in nanoliposomes have been investigated, providing insights into their behavior in different environments (Carvalho et al., 2013).

Propriétés

IUPAC Name |

methyl thieno[3,2-d]thiadiazole-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2O2S2/c1-10-5(9)3-2-11-6-4(3)7-8-12-6/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMCBCIKSEQJAGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CSC2=C1N=NS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl thieno[3,2-d]thiadiazole-6-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.